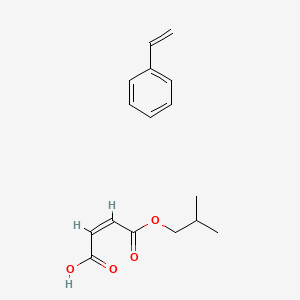

(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid;styrene

Description

Poly(styrene-co-maleic acid), partial isobutyl ester is a copolymer composed of styrene and maleic acid units, with partial esterification by isobutyl groups. This compound is known for its versatility and is used in various applications due to its unique properties, such as its ability to act as a dispersant, emulsifier, binder, sizing agent, and viscosity modifier .

Properties

Molecular Formula |

C16H20O4 |

|---|---|

Molecular Weight |

276.33 g/mol |

IUPAC Name |

(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid;styrene |

InChI |

InChI=1S/C8H12O4.C8H8/c1-6(2)5-12-8(11)4-3-7(9)10;1-2-8-6-4-3-5-7-8/h3-4,6H,5H2,1-2H3,(H,9,10);2-7H,1H2/b4-3-; |

InChI Key |

FFJPGMLMRCBCHB-LNKPDPKZSA-N |

Isomeric SMILES |

CC(C)COC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1 |

Canonical SMILES |

CC(C)COC(=O)C=CC(=O)O.C=CC1=CC=CC=C1 |

Related CAS |

28571-95-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(styrene-co-maleic acid), partial isobutyl ester is typically synthesized through the copolymerization of styrene and maleic anhydride, followed by partial esterification with isobutyl alcohol. The copolymerization process involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of poly(styrene-co-maleic acid), partial isobutyl ester follows a similar process but on a larger scale. The copolymerization and esterification reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The resulting copolymer is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Poly(styrene-co-maleic acid), partial isobutyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Esterification: The carboxylic acid groups can be further esterified with different alcohols.

Cross-linking: The copolymer can undergo cross-linking reactions with suitable cross-linking agents to form a three-dimensional network.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Esterification: Conducted using alcohols and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Cross-linking: Involves the use of cross-linking agents such as divinylbenzene or glycidyl methacrylate.

Major Products

Hydrolysis: Produces poly(styrene-co-maleic acid) and isobutyl alcohol.

Esterification: Yields various esters depending on the alcohol used.

Cross-linking: Results in a cross-linked polymer network with enhanced mechanical properties.

Scientific Research Applications

Poly(styrene-co-maleic acid), partial isobutyl ester has a wide range of applications in scientific research:

Chemistry: Used as a dispersant and emulsifier in various chemical formulations.

Biology: Employed in the preparation of nanoparticles and as a stabilizer for biological macromolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized as a binder, sizing agent, and viscosity modifier in coatings, adhesives, and other industrial products

Mechanism of Action

The mechanism of action of poly(styrene-co-maleic acid), partial isobutyl ester is primarily based on its ability to interact with various substrates through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The copolymer’s amphiphilic nature allows it to stabilize emulsions and disperse particles effectively. In drug delivery systems, it can encapsulate active pharmaceutical ingredients and release them in a controlled manner .

Comparison with Similar Compounds

Conclusion

Poly(styrene-co-maleic acid), partial isobutyl ester is a versatile copolymer with a wide range of applications in various fields. Its unique properties, such as its ability to act as a dispersant, emulsifier, binder, sizing agent, and viscosity modifier, make it a valuable compound in scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.